Sodium Testosterone Sulfate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H27NaO5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
sodium;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);/q;+1/p-1/t14-,15-,16-,17-,18-,19-;/m0./s1 |
InChI Key |
YSXVDWVRBPSOEA-JZSNIJFVSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@]34C.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34C.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Testosterone Sulfate Conjugates
Chemical Synthesis Approaches for Testosterone (B1683101) Sulfation
Chemical synthesis offers robust methods for producing testosterone sulfate (B86663), often favored for their scalability and control over reaction conditions. These approaches typically involve the reaction of testosterone with a sulfating agent.
A prevalent and effective method for the sulfation of testosterone involves the use of a sulfur trioxide-pyridine (SO3·py) complex. nih.govgoogle.com This technique is widely applied for the sulfation of hydroxyl groups on various small molecules, including steroids. nih.gov The synthesis is typically carried out by reacting testosterone, dissolved in a suitable dry solvent like pyridine (B92270) or chloroform, with a solution of the sulfur trioxide-pyridine complex. acs.org The reaction adds a sulfate group to the 17β-hydroxyl position of the testosterone molecule. ontosight.ai Following the sulfation reaction, the addition of sodium hydroxide (B78521) facilitates the formation of the water-soluble sodium salt, Sodium Testosterone Sulfate. ontosight.ai This method is noted for its efficiency and is suitable for small-scale synthesis, even at the microgram level, for applications such as generating standards for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net The purity of the final product can be ensured through purification techniques like solid-phase extraction (SPE). nih.govresearchgate.net
The synthesis of stable isotope-labeled (SIL) testosterone sulfates is crucial for quantitative analysis using mass spectrometry (MS), where they serve as ideal internal standards. nih.gov A common approach involves the synthesis of deuterated testosterone sulfate, such as d3-testosterone sulfate. anu.edu.au One synthetic method involves a one-pot reaction using a mixture of sulfuric acid and acetic anhydride (B1165640) in pyridine with the deuterated testosterone substrate. anu.edu.au Another novel method allows for the selective, late-stage labeling of the sulfate group itself using [¹⁸O], creating SIL-steroid conjugates that can be used as probes in MS-based studies. nih.gov These SIL-derivatives are essential for accurately identifying and quantifying testosterone metabolites in various biological samples for fields like anti-doping science and medical research. nih.gov
While direct sulfation is effective for testosterone, the synthesis of more complex steroid sulfates or those requiring high regioselectivity often necessitates multi-step routes. rsc.org These synthetic strategies are common in organic chemistry for preparing complex molecules like certain pharmaceuticals or steroidal derivatives. researchgate.netsavemyexams.com Such routes may involve the use of protecting groups to shield other reactive functional groups on the steroid backbone, ensuring that sulfation occurs only at the desired position. rsc.org After the sulfation step, the protecting groups are removed to yield the final product. rsc.org Although these methods can be more time-consuming and involve additional purification steps, they offer precise control over the final structure, which is critical when synthesizing complex or polysulfated steroid analogues. rsc.orgbioscientifica.com
Table 1: Overview of Chemical Synthesis Methods for Testosterone Sulfate
| Method | Key Reagents/Substrates | Product Type | Key Findings/Description | References |
|---|---|---|---|---|
| Direct Sulfation | Testosterone, Sulfur trioxide-pyridine complex, Sodium hydroxide | This compound | A common and efficient one-pot method for sulfating the 17-hydroxyl group of testosterone. The reaction is quenched and the sodium salt is formed. | nih.govacs.orgontosight.ai |
| Stable Isotope Labeling | d3-Testosterone, Sulfuric acid, Acetic anhydride, Pyridine | d3-Testosterone Sulfate | A one-pot synthesis to produce deuterated internal standards for mass spectrometry. | anu.edu.au |
| Stable Isotope Labeling | Testosterone, [¹⁸O]-labeling reagents | [¹⁸O]-Testosterone Sulfate | A late-stage labeling technique placing the isotope on the sulfate group, creating probes for MS/MS fragmentation studies. | nih.gov |
| Multi-step Synthesis | Protected steroid precursor, Sulfating agent, Deprotection reagents | Complex Steroid Sulfates | Involves protecting reactive sites to ensure regioselective sulfation, followed by deprotection. Necessary for more complex steroid structures. | rsc.orgresearchgate.net |
Enzymatic Synthesis and Biotransformation Approaches
Enzymatic methods leverage the high specificity of biological catalysts to synthesize testosterone sulfate. These approaches can offer advantages in terms of regioselectivity and are used to mimic and study metabolic pathways.
In vitro studies using cellular and subcellular fractions are instrumental in understanding the metabolic sulfation of testosterone. These experiments often utilize liver S9 fractions from various species, including humans, canines, and equines, as they contain a rich assortment of metabolic enzymes, including sulfotransferases (SULTs). researchgate.netanu.edu.au In these assays, testosterone is incubated with the liver fraction in the presence of the essential sulfate donor co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.com Researchers have developed alternative methods that generate PAPS in situ by adding adenosine (B11128) triphosphate (ATP) and sodium sulfate to the liver S9 fraction, which circumvents the use of the expensive and unstable PAPS co-factor. researchgate.netanu.edu.au Studies with rat liver cytosol fractions have shown the capacity to form testosterone sulfate, whereas fractions from other tissues like seminiferous tubules and adrenal glands did not, highlighting tissue-specific enzyme activity. oup.com These in vitro systems are powerful tools for generating metabolites and predicting in vivo metabolic profiles. anu.edu.authermofisher.com
The use of recombinant sulfotransferases (SULTs) expressed in host systems like E. coli or yeast offers a highly specific and clean method for producing sulfate metabolites. fu-berlin.de This biosynthetic approach provides an advantage over chemical synthesis by offering high regioselectivity, which is particularly useful for substrates with multiple potential sulfation sites. fu-berlin.de Different SULT isoforms exhibit distinct substrate specificities. For instance, SULT2A1 is known to sulfate 3β-hydroxysteroids like DHEA, while SULT1E1 preferentially sulfates estrogens and does not significantly act on testosterone. bioscientifica.commybiosource.com Whole-cell biotransformation systems using microorganisms engineered to express specific SULTs are being developed, which have the potential for scaled-up production of specific steroid sulfate metabolites through fermentation. fu-berlin.de This approach is valuable not only for producing reference standards but also for systematically investigating the metabolic pathways of various compounds. fu-berlin.de
Table 2: Overview of Enzymatic Synthesis Approaches for Testosterone Sulfate
| Method | Enzyme Source | Co-factors/Reagents | Key Findings/Description | References |
|---|---|---|---|---|
| In Vitro Sulfation | Human, equine, or canine liver S9 fraction | PAPS or ATP + Sodium Sulfate, MgCl₂ | Simulates metabolic sulfation. ATP/Na₂SO₄ provides a stable and cost-effective alternative to PAPS for generating the active sulfate donor. | researchgate.netanu.edu.au |
| In Vitro Sulfation | Rat liver cytosol fraction | PAPS, ³H-labeled testosterone | Demonstrated tissue-specific sulfation of testosterone in the liver, but not in adrenal glands or seminiferous tubules. | oup.com |
| Biotransformation | Recombinant SULTs (e.g., SULT2A1) in host cells | PAPS (often generated by the host cell) | Allows for highly specific and regioselective synthesis of sulfate metabolites. Offers potential for scalable production via fermentation. | fu-berlin.debioscientifica.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Testosterone |
| Sulfur trioxide-pyridine complex |
| Pyridine |
| Chloroform |
| Sodium hydroxide |
| d3-Testosterone sulfate |
| Sulfuric acid |
| Acetic anhydride |
| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Adenosine triphosphate (ATP) |
| Sodium sulfate |
| Estradiol |
| Dehydroepiandrosterone (B1670201) (DHEA) |
| Pregnenolone (B344588) |
| Nandrolone |
| Furazadrol |
| Isofurazadrol |
| Trenazone |
| Avibactam |
| Estrone (B1671321) |
| Cortisol |
| Dopamine |
| Ethinylestradiol |
| Diethylstilbestrol |
| 1-Naphthol |
| Methionine |
| Cysteine |
| Thiamine |
| Biotin |
| tert-Butyl methyl ether (TBME) |
| N,N-dimethylformamide (DMF) |
| 1,4-dioxane |
| Chlorosulfonic acid |
Advanced Analytical Techniques for Testosterone Sulfate Profiling
Sample Preparation Strategies for Testosterone (B1683101) Sulfate (B86663) Analysis
Effective sample preparation is a critical prerequisite for the reliable analysis of testosterone sulfate. The primary goals are to extract the analyte from a complex biological matrix (e.g., urine, serum, plasma), remove interfering substances, and concentrate the analyte to a level amenable to instrumental detection. windows.netsigmaaldrich.com The choice of strategy depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique. researchgate.net
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration, offering a more efficient and automatable alternative to traditional liquid-liquid extraction. sigmaaldrich.comnih.gov The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. thermofisher.com
The selection of the SPE sorbent is crucial for achieving high recovery and a clean extract. For steroid hormones, various sorbent chemistries are employed:
Reversed-Phase SPE: C18 cartridges are commonly used for the extraction of steroids from aqueous matrices. nih.govnih.gov
Polymeric SPE: Polymeric sorbents, such as Oasis PRiME HLB, are effective for extracting a broad range of steroids, including the polar metabolite DHEAS, a compound structurally related to testosterone sulfate. waters.combiotage.com
Ion-Exchange SPE: Certain ion-exchange mechanisms can be used, but care must be taken as some sorbents, like the Oasis MAX, can irreversibly bind steroid sulfates through an anion exchange mechanism, making them unsuitable for this specific analysis. waters.com
The general SPE procedure involves a conditioning step to activate the sorbent, loading of the sample, a washing step to remove impurities, and a final elution step to recover the analyte. thermofisher.com Optimization of the wash and elution solvents is critical; for instance, a wash solution of 50% methanol in water might be used to remove interferences, while 90% methanol could be used to elute testosterone from a HyperSep Retain PEP cartridge. thermofisher.com
Table 1: Examples of SPE Sorbents Used in Steroid Analysis
| Sorbent Type | Example | Application Notes |
|---|---|---|
| Reversed-Phase | C18 | General purpose for steroid extraction from urine. nih.govnih.gov |
| Polymeric Cation Exchange | HyperSep Verify-CX | Extraction of DHEA, Testosterone, and Epitestosterone (B28515) in urine for GC/MS analysis. thermofisher.com |
| Polymeric Reversed-Phase | Oasis PRiME HLB | Suitable for extracting a panel of steroids including DHEAS from serum. waters.com |
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov While it can be difficult to automate, LLE is a simple and affordable approach for isolating steroids. nih.gov
The choice of organic solvent is critical for efficient extraction. Common solvents used for testosterone and other steroids include:
Dichloromethane chromatographyonline.com
Ethyl acetate/hexane mixtures nih.govagilent.com
tert-Butyl methyl ether (TBME) researchgate.net
A study comparing LLE procedures for serum testosterone found that a one-step method provided approximately 15% greater recovery compared to a more complex two-step procedure. nih.gov Another approach, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), uses a high concentration of salt (e.g., ammonium sulfate) to enhance the transfer of analytes from the aqueous phase to a water-miscible organic solvent like acetonitrile, combining the simplicity of protein precipitation with the enrichment of LLE. mdpi.com
Table 2: Comparison of LLE Solvent Systems for Steroid Extraction
| Solvent System | Matrix | Target Analyte(s) | Reference |
|---|---|---|---|
| Dichloromethane | Human Plasma | Range of steroid hormones | chromatographyonline.com |
| Ethyl acetate:Hexane (3:2) | Serum | Testosterone | nih.govagilent.com |
| Dibutyl phthalate | PBS & HSA solutions | Testosterone | nih.gov |
| Acetonitrile (with Ammonium Sulfate) | Human Serum & Fish Plasma | Thyroxine & Steroid Hormones | mdpi.com |
Steroids are often metabolized in the body into more water-soluble sulfate or glucuronide conjugates to facilitate their excretion. nih.govdtu.dk For many analytical methods, particularly gas chromatography (GC), these conjugated forms are not suitable for direct analysis due to their low volatility and thermal instability. nih.gov Therefore, a deconjugation or hydrolysis step is required to cleave the sulfate moiety and release the free steroid. nih.govresearchgate.net This can be achieved through either enzymatic or chemical methods. nih.gov
Enzymatic hydrolysis is a common approach that utilizes sulfatase enzymes to specifically cleave the sulfate ester bond. researchgate.netresearchgate.net Steroid sulfatase (STS), also known as arylsulfatase C, is the enzyme responsible for the hydrolysis of steroid sulfates like dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate (E1S). oup.combioscientifica.com
Commonly used enzyme preparations include:
Juice from Helix pomatia (Roman snail): This preparation contains both β-glucuronidase and sulfatase activity and is widely used. dtu.dknih.govresearchgate.net However, it is known that some steroid sulfates, particularly C19 steroids sulfated at the C-17 position like testosterone sulfate, are resistant to enzymatic hydrolysis by this preparation. dtu.dk
Arylsulfatase from Pseudomonas aeruginosa (PaS): This purified enzyme is capable of hydrolyzing steroid sulfates. researchgate.net Research has focused on improving its hydrolytic activity and substrate scope through protein engineering to make it more useful for analytical applications. researchgate.net
While enzymatic methods are valued for their specificity, their effectiveness can be limited by factors such as substrate resistance and the potential for incomplete hydrolysis. dtu.dkuni-muenchen.de
Chemical hydrolysis offers an alternative for deconjugating steroid sulfates, especially those that are resistant to enzymatic cleavage. dtu.dkresearchgate.net
Solvolysis: This is the most common chemical method for cleaving steroid sulfates. It typically involves extracting the conjugates from an acidified aqueous sample into an organic solvent, such as ethyl acetate containing sulfuric acid. dtu.dknih.gov The cleavage of the sulfate bond occurs under mild conditions. uni-muenchen.de A proposed mechanism for solvolysis in oxygen-containing solvents like 1,4-dioxane involves an acid-catalyzed process. uni-muenchen.deacs.org Solvolysis has been shown to be effective for aliphatic steroid sulfates like testosterone sulfate. dtu.dknih.gov
Methanolysis: A newer, efficient method involves incubating the steroid conjugates with anhydrous methanolic hydrogen chloride for a short period (e.g., 10 minutes). nih.gov Studies on equine urine samples have shown that methanolysis yields amounts of free steroids, including testosterone, that are at least as large as those obtained by solvolysis, and greater amounts than those from Helix pomatia enzymatic hydrolysis. nih.gov
The efficiency of any hydrolysis method is highly dependent on the reaction conditions and the biological matrix in which the analysis is being performed. researchgate.netuni-muenchen.de Therefore, optimization of these conditions is essential to ensure complete and reproducible deconjugation.
Key parameters that require optimization include:
pH: The pH of the reaction mixture significantly affects enzyme activity. For example, the optimal pH for abalone entrails in hydrolyzing steroid conjugates in bovine urine was found to be 5.2. researchgate.net
Temperature: Enzyme activity is temperature-dependent. The aforementioned study found an optimal temperature of 42°C. researchgate.net
Incubation Time: Sufficient time is needed for the reaction to go to completion. Optimal times can range from several hours to overnight (e.g., 20 hours). researchgate.net
Enzyme Concentration: The amount of enzyme used must be sufficient to hydrolyze all the conjugates present in the sample. researchgate.net
Response surface methodology is a statistical approach that has been successfully used to model and optimize the combined effects of these parameters for the enzymatic hydrolysis of steroid conjugates in bovine urine. researchgate.net The choice of the biological matrix (e.g., urine, blood, hair) ultimately defines the best pre-treatment and hydrolysis procedure to achieve the desired analytical purpose. researchgate.net
Table 3: Optimized Conditions for Enzymatic Hydrolysis of Steroid Conjugates in Bovine Urine using Abalone Entrails
| Parameter | Optimal Value |
|---|---|
| Incubation Time | 20 hours |
| Temperature | 42°C |
| pH | 5.2 |
| Enzyme Quantity | 12,000 units |
Data derived from a study on various steroid conjugates, providing a model for optimization. researchgate.net
Deconjugation Approaches for Steroid Sulfates
Chromatographic Separation Methods
Chromatography is the cornerstone of testosterone sulfate analysis, providing the necessary separation from a complex mixture of endogenous compounds prior to detection. The choice between liquid and gas chromatography fundamentally depends on whether the intact conjugate or the cleaved steroid is the target analyte.
Liquid Chromatography (LC) Applications
Liquid chromatography is the preferred method for the direct analysis of steroid sulfates, as it circumvents the need for the deconjugation and derivatization steps required for gas chromatography. uni-muenchen.dewur.nl This approach allows for a more direct measurement of the circulating or excreted conjugate.
UHPLC systems, which use columns with smaller particle sizes (sub-2 µm), offer significant advantages in terms of resolution, sensitivity, and speed of analysis over traditional HPLC. For the analysis of testosterone sulfate and other steroid conjugates, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a robust and widely used technique. wur.nl The enhanced chromatographic efficiency of UHPLC allows for better separation of structurally similar steroids and their isomers, which is critical for unambiguous quantification. unitedchem.com
A common approach involves using a reversed-phase column, such as a C18, to separate the analytes. researchgate.net Gradient elution is typically employed to effectively resolve a wide range of steroids with varying polarities in a single run.
Table 1: Example of UHPLC Parameters for Testosterone Sulfate Analysis
| Parameter | Value |
|---|---|
| System | Shimadzu Nexera LC-30AD |
| Column | SelectraCore® DA, 100 x 2.1 mm, 2.7 µm |
| Guard Column | SelectraCore® DA, 5 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Data sourced from a study on the simultaneous analysis of free and sulfated steroids. unitedchem.com
While UHPLC offers faster analysis, traditional HPLC remains a reliable and widely used technique for the separation of steroid sulfates. nih.gov HPLC methods, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for quantifying testosterone sulfate in various biological fluids. researchgate.net The separation principles are similar to UHPLC, predominantly utilizing reversed-phase chromatography.
Sample preparation for both HPLC and UHPLC is crucial and often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. unitedchem.comnih.gov A mixed-mode SPE can be optimized to selectively isolate the sulfate fraction from other conjugates, such as glucuronides. nih.gov
Gas Chromatography (GC) Applications (Post-Derivatization/Deconjugation)
Gas chromatography is a powerful technique for steroid analysis, offering high chromatographic resolution. nih.gov However, due to the non-volatile and thermally unstable nature of steroid sulfates, direct analysis by GC is not feasible. uni-muenchen.de Therefore, a two-step preparatory procedure is mandatory: deconjugation to cleave the sulfate moiety, followed by derivatization of the resulting free testosterone to increase its volatility and thermal stability. nih.govresearchgate.net
Deconjugation: This step involves the hydrolysis of the sulfate ester bond. This can be achieved through chemical or enzymatic methods. A common chemical method is solvolysis , which involves incubating the sample in acidified ethyl acetate to cleave the sulfate group. nih.govresearchgate.net
Derivatization: After hydrolysis, the free testosterone must be derivatized. Silylation is a common derivatization technique where active hydrogens on the testosterone molecule are replaced with a trimethylsilyl (TMS) group. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. This process yields a volatile TMS-ether derivative of testosterone that is amenable to GC analysis. restek.comnih.gov
Mass Spectrometry (MS) Detection and Characterization
Mass spectrometry is the definitive detection method for testosterone sulfate profiling, providing high sensitivity and unparalleled specificity, especially when used in tandem (MS/MS).
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitation
Tandem mass spectrometry (MS/MS) is the gold standard for both identifying and quantifying testosterone sulfate. oup.commdpi.com The technique involves selecting a precursor ion (the molecular ion of the analyte), fragmenting it, and then detecting specific product ions. nationalmaglab.org This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise. nih.govspringernature.com
For direct analysis of testosterone sulfate, electrospray ionization (ESI) in negative ion mode is often used, as the sulfate group readily accepts a negative charge. The precursor ion for testosterone sulfate corresponds to its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 367.2. unitedchem.com
Structural Elucidation: The fragmentation pattern of sulfated steroids in MS/MS is highly characteristic. Upon collision-induced dissociation (CID), sulfated steroids typically yield product ions corresponding to the sulfate group itself. The presence of product ions at m/z 97 (HSO₄⁻) and/or m/z 80 (SO₃⁻) is a signature indicator of a sulfate conjugate, a principle sometimes referred to as the "97 rule". nih.gov This characteristic fragmentation is invaluable for structural confirmation.
Quantitation: For quantitative analysis, specific precursor-to-product ion transitions are monitored. For testosterone sulfate, a common transition monitors the precursor ion m/z 367.2 and the characteristic sulfate product ion m/z 97.1. unitedchem.com Monitoring an additional transition, such as m/z 367.2 to m/z 351.2, can provide further confirmation. unitedchem.com These highly specific transitions allow for accurate quantification even at very low concentrations in complex biological matrices. nih.gov
Table 2: Example of MS/MS Parameters for Testosterone Sulfate
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | 367.2 m/z |
| Product Ion 1 (Quantifier) | 97.1 m/z |
| Collision Energy 1 | 42 eV |
| Product Ion 2 (Qualifier) | 351.2 m/z |
| Collision Energy 2 | 44 eV |
Data sourced from a study on the simultaneous analysis of free and sulfated steroids. unitedchem.com
High-Resolution Mass Spectrometry (HRMS) and Quadrupole Time-of-Flight (QTOF-MS)
High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of the elemental composition of an analyte. This capability provides an additional layer of confidence in compound identification.
An ultra-high-pressure liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) method has been developed for the quantification of endogenous steroids, demonstrating a high correlation with traditional tandem mass spectrometry (MS/MS) results. frontiersin.orgnih.gov While a slight decrease in sensitivity was noted with HRMS in some cases, its ability to provide accurate mass measurements is a significant advantage. nih.gov
Quadrupole Time-of-Flight (QTOF-MS) is a hybrid mass spectrometer that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This configuration allows for both the selection of precursor ions (in the quadrupole) and high-resolution, accurate mass analysis of both precursor and product ions (in the TOF analyzer). nih.govresearchgate.net QTOF-MS is a powerful tool for both quantitative and qualitative analysis, enabling the identification of unknown metabolites and providing structural information. nih.govresearchgate.net Its application in toxicology and metabolomics for the comprehensive screening of steroidal compounds is well-established. nih.govresearchgate.net
Precursor Ion Scanning and Neutral Loss Scanning for Sulfate Conjugates
Precursor ion scanning and neutral loss scanning are specialized MS/MS scan functions that are highly effective for identifying classes of compounds that share common structural motifs, such as sulfate conjugates. waters.comnasa.gov
In precursor ion scanning , the mass spectrometer is set to detect all precursor ions that fragment to produce a specific, common product ion. For sulfated steroids, scanning for precursors of m/z 97, which corresponds to the bisulfate anion [HSO₄]⁻, is a common strategy to selectively detect these conjugates in a complex mixture. nih.govnih.gov
In neutral loss scanning , the instrument scans for all precursor ions that lose a specific neutral fragment upon collision-induced dissociation. Sulfate conjugates are characterized by the neutral loss of 80 Da, corresponding to sulfur trioxide (SO₃). waters.comnih.govwaters.com By setting the mass spectrometer to detect this specific neutral loss, a profile of all sulfated metabolites in a sample can be generated. nih.gov These scanning techniques are powerful tools for untargeted metabolic profiling and the discovery of novel sulfated metabolites. frontiersin.orgwada-ama.org
Application of Stable Isotope-Labeled Internal Standards for Quantification
For accurate and precise quantification of testosterone sulfate, the use of stable isotope-labeled internal standards is crucial. nih.govnih.gov These standards are synthetic versions of the analyte where one or more atoms (commonly ²H, ¹³C, or ¹⁵N) have been replaced with their heavier stable isotopes. youtube.com
The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the unlabeled analyte. sigmaaldrich.com This means it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. nih.gov By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any variations or losses during sample preparation and analysis can be corrected for by measuring the ratio of the unlabeled analyte to the labeled standard. nih.govyoutube.com
Deuterium-labeled testosterone (e.g., testosterone-d3) is frequently used as an internal standard. lumiprobe.com However, caution is advised as instances of hydrogen/deuterium (H/D) exchange have been reported under certain biological conditions, which could potentially lead to inaccurate results. sigmaaldrich.com Therefore, the selection of a stable labeling position is important. The use of ¹³C-labeled standards, such as testosterone-¹³C₃, can circumvent this issue. sigmaaldrich.com
Complementary Analytical Methods in Steroid Research
In the comprehensive analysis of steroid profiles, particularly for conjugated steroids like testosterone sulfate, a multi-faceted approach employing various analytical techniques is often necessary. While mass spectrometry-based methods are powerful for quantification, other complementary methods play crucial roles in structure confirmation and routine screening. This section explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structure elucidation and discusses the utility and inherent limitations of immunoassay technologies for the analysis of steroid conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds, including steroids and their conjugates. msu.eduyoutube.com It is based on the principle that atomic nuclei with a property called "spin" will absorb electromagnetic radiation at specific frequencies when placed in a strong magnetic field. youtube.com This absorption provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecule's complete structure.
For a compound like testosterone sulfate, NMR is invaluable for confirming its identity and purity. While techniques like mass spectrometry can provide the mass-to-charge ratio, confirming the elemental composition, NMR provides the definitive connectivity of the atoms, distinguishing it from isomers.
Research in steroid analysis utilizes various NMR experiments to achieve structural confirmation:
1D NMR: The basic 1H (proton) and 13C (carbon-13) NMR spectra provide fundamental information. The 1H NMR spectrum shows the chemical shifts and coupling constants of hydrogen atoms, revealing how they are connected. nih.gov The 13C NMR spectrum shows the chemical shifts of each carbon atom in the molecule.
2D NMR: More advanced two-dimensional NMR techniques are essential for complex molecules like steroids. nih.gov These experiments correlate signals from different nuclei, allowing for a complete and unambiguous assignment of the structure. Common 2D NMR experiments used in steroid research include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework. nih.gov
Immunoassay Technologies (Limitations and Specificity for Conjugates)
Immunoassays are widely used methods for measuring hormones like testosterone due to their ease of use and high throughput. nih.gov These techniques utilize antibodies that are designed to bind specifically to a target molecule. However, when measuring steroid conjugates like testosterone sulfate, immunoassays face significant limitations regarding specificity and accuracy. nih.govoup.comnih.gov
The primary challenge lies in the potential for cross-reactivity . Antibodies developed for a specific steroid may also bind to other structurally similar steroids or their metabolites. nih.gov This is particularly problematic for "direct" immunoassays, which analyze samples without prior extraction or chromatographic separation. oup.comcdc.gov For instance, direct immunoassays for testosterone have been shown to suffer from interference from other circulating steroids, including sulfated conjugates like dehydroepiandrosterone sulfate (DHEA-S). nih.gov
Key Limitations of Immunoassays for Steroid Conjugates:
Cross-Reactivity: The antibody may not be able to distinguish between the free steroid (e.g., testosterone) and its conjugated form (e.g., testosterone sulfate) or other structurally related steroid sulfates. This leads to an overestimation or underestimation of the target analyte.
Lack of Specificity: Immunoassays are often designed to measure the total concentration of a hormone, but they may not be specific for the conjugated form. nih.gov To measure a specific conjugate like testosterone sulfate, a highly specific antibody would be required, which is often not available in commercial kits.
Matrix Effects: Components in biological samples like serum or urine can interfere with the antibody-antigen binding, affecting the accuracy of the measurement. nih.gov
Inaccuracy at Low Concentrations: Immunoassays often lack the sensitivity and accuracy required to measure the low concentrations of certain steroids found in specific populations, such as women and children. oup.comnih.gov
The data below illustrates the significant variability and bias observed among different immunoassay methods when measuring testosterone, highlighting the accuracy issues that are often exacerbated when dealing with conjugated steroids.
| Sample | Reference Method Target Value (ng/dL) | Immunoassay Method Group | Mean Measured Value (ng/dL) | Bias (%) |
|---|---|---|---|---|
| Low Concentration (Female Serum) | 15.5 | Assay System 1 | 26.8 | +73.1 |
| Assay System 2 | 12.7 | -17.8 | ||
| LC-MS/MS Methods | 16.7 | +8.0 | ||
| High Concentration (Male Serum) | 402 | Assay System 3 | 302.2 | -24.8 |
| Assay System 4 | 436.4 | +8.6 | ||
| LC-MS/MS Methods | 422.3 | +5.0 |
Table 1: Comparison of bias between different analytical systems and a reference method for testosterone measurement at low and high concentrations. Data adapted from studies on immunoassay accuracy. cdc.gov
Due to these limitations, mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for the accurate quantification of specific steroid hormones and their conjugates. creative-proteomics.comresearcher.lifeaem-sbem.com While immunoassays can be useful for initial screening, results, especially for conjugated steroids, should be confirmed with more specific and accurate methods.
Metabolic Pathways and Enzymology of Testosterone Sulfation and Desulfation
Biosynthesis of Testosterone (B1683101) Sulfate (B86663): Sulfotransferase Enzymes
The addition of a sulfate group to testosterone, a process known as sulfation, is catalyzed by a family of enzymes called sulfotransferases (SULTs). This reaction increases the water solubility of testosterone, facilitating its transport in the bloodstream and subsequent excretion. nih.govresearchgate.net Historically considered a simple inactivation and elimination pathway, it is now understood that sulfated steroids like testosterone sulfate can act as a circulating reservoir, ready to be reactivated in target tissues. nih.govbioscientifica.com
Substrate Specificity and Kinetic Studies of Testosterone Sulfation
Kinetic studies have revealed important details about the efficiency of testosterone sulfation. For instance, in liver microsomes, the activity of glucuronidation, another phase II metabolic pathway, is significantly higher for testosterone compared to sulfation, suggesting that sulfation is not the primary metabolic route for testosterone in this tissue under normal conditions. oup.com
The substrate specificity of SULTs is a critical determinant of their biological function. SULT2A1 demonstrates activity towards a range of hydroxysteroids, including DHEA and testosterone. bioscientifica.com In some species, like the pig, SULT2A1 is the predominant enzyme for the sulfonation of hydroxysteroids in the testis. bioscientifica.com
It's important to note that testosterone can inhibit the sulfation of other substrates at high concentrations, indicating competitive binding to the enzyme's active site. csic.es
Tissue-Specific Expression and Regulation of SULTs
The expression of SULT enzymes varies significantly across different tissues, leading to tissue-specific patterns of steroid sulfation. nih.gov For example, sulfation pathways are dominant in the adrenal glands, liver, and kidneys, where they contribute to the synthesis of sulfated steroids for circulation and facilitate their excretion. nih.govfrontiersin.org In contrast, tissues like the prostate and testis show a predominance of desulfation activity. nih.gov
The regulation of SULT expression is complex and can be influenced by hormones. For instance, androgens can regulate the expression of certain SULTs in a tissue-specific manner. cdnsciencepub.comnih.govnih.gov In some cases, the expression of SULTs is higher in fetal tissues compared to adult tissues. semanticscholar.org
Deconjugation of Testosterone Sulfate: Sulfatase Enzymes
The reverse reaction, the hydrolysis of testosterone sulfate back to testosterone, is catalyzed by sulfatase enzymes. This process, known as desulfation, reactivates the steroid, allowing it to bind to androgen receptors and exert its biological effects in target tissues. nih.govbioscientifica.com
Characterization of Steroid Sulfatase (STS) and Arylsulfatases
Steroid sulfatase (STS), also known as arylsulfatase C, is a key microsomal enzyme responsible for cleaving the sulfate group from various 3-hydroxysteroid sulfates, including testosterone sulfate. al-edu.comwikipedia.org STS is a membrane-bound protein located in the endoplasmic reticulum. bioscientifica.comcas.cz It is a member of a larger family of sulfatases, each with specific substrate preferences. nih.gov
The catalytic mechanism of STS involves a unique post-translational modification where a cysteine residue in the active site is converted to a formylglycine residue. nih.gov This modification is essential for the hydrolysis of the sulfate ester bond. nih.gov While STS is the primary enzyme for steroid desulfation, other arylsulfatases, like A and B, are generally not involved in steroid metabolism. nih.gov
Enzyme Kinetics and pH Optima for Testosterone Sulfate Hydrolysis
The enzymatic activity of STS is influenced by various factors, including pH. The optimal pH for the hydrolysis of many steroid sulfates by STS is generally in the alkaline range, around pH 7.5 to 8.6. al-edu.comaacrjournals.org However, the pH optimum can be substrate-dependent. al-edu.com For the hydrolysis of testosterone sulfate by a bacterial arylsulfatase, an optimal Vmax/KM was observed at a pH of 7.1. anu.edu.au
Kinetic studies have been instrumental in understanding the efficiency of testosterone sulfate hydrolysis. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters used to characterize enzyme kinetics. libretexts.orgnih.gov For example, studies on mutants of a bacterial arylsulfatase showed significant improvements in the catalytic efficiency (Vmax/KM) for testosterone sulfate hydrolysis. researchgate.net
Inhibition studies have shown that various steroid sulfates and free steroids can inhibit STS activity. al-edu.com For instance, dehydroepiandrosterone (B1670201) sulfate and pregnenolone (B344588) sulfate act as noncompetitive inhibitors of testosterone sulfate hydrolysis. al-edu.com
Genetic Polymorphisms and Enzyme Activity Variations
Genetic variations in the enzymes responsible for testosterone sulfation can lead to significant inter-individual differences in hormone metabolism and circulating steroid levels. The primary enzyme involved in the sulfation of dehydroepiandrosterone (DHEA), a precursor to testosterone, is sulfotransferase 2A1 (SULT2A1). frontiersin.orgnih.gov Polymorphisms in the SULT2A1 gene have been a key area of research.
Single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the SULT2A1 gene can alter enzyme activity. nih.govbioscientifica.com For instance, several nonsynonymous cSNPs in SULT2A1 have been identified, with some variants showing significantly decreased enzymatic activity. merckmillipore.com Studies have shown that these genetic variations can lead to reduced levels of both the SULT2A1 enzyme protein and its activity. merckmillipore.com
One area of focus has been the association between SULT2A1 variants and conditions like polycystic ovary syndrome (PCOS), which is often characterized by elevated androgen levels. oup.commaayanlab.cloud While some studies have suggested a link between SULT2A1 polymorphisms and the DHEA sulfate (DHEAS) to DHEA ratio in PCOS patients, a direct association with the hyperandrogenic phenotype is not consistently observed. oup.com For example, the SNP rs182420 in the SULT2A1 gene has been shown to lead to decreased sulfotransferase activity. helsinki.fi However, another study on the SNP rs2637125, previously associated with low serum DHEAS, did not find a significant impact on the DHEA/DHEAS ratio. bioscientifica.com
Copy number variations of the SULT2A1 gene have also been shown to influence the urinary excretion of androgen sulfates. frontiersin.org A study on healthy men found that individuals with more copies of the SULT2A1 gene excreted higher levels of DHEAS and testosterone sulfate, both at baseline and after administration of testosterone enanthate. frontiersin.orgnih.gov This suggests that SULT2A1 CNV is a functional polymorphism that can significantly affect the sulfation of androgens. frontiersin.orgnih.gov
It is important to note that the impact of these genetic variations can be complex and may be influenced by other factors. The study of SULT2A1 pharmacogenetics is ongoing, with research exploring its role in various health conditions and drug metabolism. merckmillipore.commaayanlab.cloudmapmygenome.in
Table 1: Impact of SULT2A1 Genetic Variations on Androgen Metabolism
| Genetic Variation | Enzyme Affected | Observed Effect on Androgen Metabolism | Key Findings |
|---|---|---|---|
| Nonsynonymous cSNPs | SULT2A1 | Decreased enzymatic activity and protein levels. merckmillipore.com | Associated with ethnic-specific variations in sulfation. merckmillipore.com |
| rs182420 SNP | SULT2A1 | Decreased sulfotransferase activity. helsinki.fi | Studied in relation to premature adrenarche. helsinki.fi |
| rs2910397 SNP | SULT2A1 | Decreased DHEAS to DHEA ratio in PCOS patients. oup.com | Did not significantly alter testosterone or androstenedione (B190577) levels. oup.com |
| Copy Number Variation (CNV) | SULT2A1 | Increased urinary excretion of DHEAS and testosterone sulfate with more gene copies. frontiersin.orgnih.gov | Demonstrates a direct link between gene dosage and sulfation capacity. frontiersin.org |
Interconversion within the Steroid Metabolome
Glucuronidation is generally considered an irreversible process, marking steroids for elimination. cas.cz In contrast, sulfation can be a reversible metabolic step. nih.gov The enzyme steroid sulfatase (STS) can hydrolyze steroid sulfates back to their unconjugated, biologically active forms. wjgnet.comresearchgate.net This suggests that steroid sulfates, including testosterone sulfate, can act as a circulating reservoir for active hormones. upf.educas.cz
The interplay between sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), the enzymes responsible for sulfation and glucuronidation, determines the pattern of conjugated steroid metabolites. nih.gov Genetic variations in these enzymes can significantly impact the ratio of sulfated to glucuronidated steroids. For example, polymorphisms in UGT2B17 are strongly associated with urinary testosterone glucuronide concentrations. frontiersin.org
Studies investigating the urinary steroid profile after testosterone administration have highlighted the dynamic relationship between sulfated and glucuronidated metabolites. nih.gov The ratio of epitestosterone (B28515) sulfate to epitestosterone glucuronide and testosterone sulfate to testosterone glucuronide has been proposed as a potential biomarker for detecting testosterone abuse. nih.gov This underscores the importance of considering both conjugation pathways when assessing androgen metabolism.
Dehydroepiandrosterone sulfate (DHEAS) is a major circulating steroid precursor that can be converted to testosterone. ccjm.orgimmunotech.cz It is produced primarily by the adrenal glands. immunotech.czwikipedia.org DHEAS itself is hormonally inert but serves as a large reservoir for the production of active androgens and estrogens in peripheral tissues. wikipedia.orgnih.gov
The conversion of DHEAS to testosterone involves several enzymatic steps. First, DHEAS is hydrolyzed by steroid sulfatase (STS) to dehydroepiandrosterone (DHEA). wikipedia.orgnih.gov DHEA is then converted to androstenedione, which can subsequently be transformed into testosterone. tandfonline.comnih.gov This conversion of DHEAS to testosterone can be a significant source of circulating testosterone, particularly in women. wikipedia.org In premenopausal women, a substantial portion of testosterone is derived from the peripheral metabolism of DHEAS. wikipedia.org
The metabolism of DHEA and DHEAS is complex, with interconversion occurring between the two steroids. nih.gov While DHEAS is slowly cleared from the circulation, DHEA has a much more rapid metabolic clearance rate. tandfonline.comnih.gov The extensive conversion of orally administered DHEA to DHEAS indicates significant first-pass metabolism in the liver and intestines. wikipedia.orgtandfonline.com
Studies in breast cancer cell lines have demonstrated the conversion of DHEAS at physiological concentrations into various steroids, including testosterone and estrogens. nih.gov This highlights the potential for local production of active hormones from circulating DHEAS in peripheral tissues.
In Vitro and Animal Model Studies on Testosterone Sulfate Metabolism
The liver plays a central role in the metabolism of testosterone and its conjugates. oup.com Inactivation of testosterone in the liver occurs through various pathways, including oxidation, reduction, and conjugation with sulfate or glucuronic acid. oup.com
In vitro studies using male rat liver homogenates have shown that the steroidal ring A of testosterone sulfate is readily metabolized. jst.go.jp However, testosterone sulfate was not found to be a good substrate for microsomal hydroxylases in these models. jst.go.jp Animal studies in rats have also revealed that testosterone sulfate is extensively metabolized and predominantly excreted in the bile. nih.gov The pattern of biliary metabolites of testosterone sulfate was found to be sex-specific in rats. nih.gov
Enterohepatic circulation is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver. researchgate.netnih.gov This process can prolong the half-life of a substance in the body. It has been suggested that steroid sulfates, due to their transport mechanisms, may undergo enterohepatic recycling. physiology.org Specific transporters, such as the SLC51 family, are involved in the movement of steroid sulfates and may contribute to their enterohepatic circulation. guidetopharmacology.org While the enterohepatic circulation of some sulfated steroid metabolites has been demonstrated, further research is needed to fully elucidate this process for testosterone sulfate specifically. physiology.org
The metabolism of testosterone sulfate is not confined to the liver. Peripheral tissues and steroidogenic organs also possess the enzymatic machinery to process steroid sulfates. researchgate.net Steroid sulfatase (STS), the enzyme that hydrolyzes steroid sulfates, is widely distributed throughout the body, including in steroidogenic organs like the placenta and gonads, as well as in various other tissues. wjgnet.comoup.comoup.com
The expression of STS allows for the local conversion of inactive steroid sulfates, such as DHEAS and estrone (B1671321) sulfate, into their active, unconjugated forms. researchgate.netoup.com This "intracrine" production of active steroids from circulating precursors is a crucial mechanism for regulating local hormone action. nih.gov For example, the placenta relies on STS to hydrolyze DHEAS for the synthesis of estrogens. nih.govoup.com
The presence of both sulfotransferases and sulfatases in peripheral tissues suggests a dynamic regulation of the local steroid milieu. researchgate.net This balance between sulfation and desulfation can control the availability of active androgens and estrogens in specific tissues, influencing physiological processes and potentially contributing to pathological conditions. oup.com
Biological Significance and Roles of Testosterone Sulfate in Non Clinical Models
Role in Steroid Hormone Homeostasis and Regulation in Model Systems
Testosterone (B1683101) sulfate (B86663) plays a crucial role in maintaining steroid hormone homeostasis, the balanced synthesis and metabolism of steroid hormones, in various non-clinical model systems. oup.comnih.gov The interplay between sulfation and desulfation acts as a key regulatory mechanism for controlling the bioavailability of active androgens. nih.gov
The enzyme steroid sulfatase (STS) is central to this regulatory process. oup.com By hydrolyzing testosterone sulfate and other steroid sulfates, STS increases the local concentration of active testosterone, which can then exert its biological effects. oup.combioscientifica.com Conversely, the action of steroid sulfotransferases (SULTs), which catalyze the sulfation of testosterone, inactivates the hormone and facilitates its circulation and eventual excretion. wikipedia.org This dynamic equilibrium between STS and SULTs allows for precise control over androgen levels within specific tissues. nih.gov
Studies involving steroid sulfatase deficiency (STSD) have provided valuable insights into the role of this pathway. In models of STSD, the inability to convert sulfated steroids back to their unconjugated forms leads to an altered steroid profile, demonstrating the critical function of STS in steroid biosynthesis and homeostasis. nih.gov Research in rodent models has further elucidated the tissue-specific regulation of steroidogenesis, where circulating precursors like DHEA sulfate can be taken up and converted to active androgens in peripheral tissues. oup.comnih.gov
The regulation of STS expression itself is a key aspect of this homeostatic control. For example, in mouse models of obesity, the expression of STS in adipose tissue is induced, suggesting a role for this pathway in metabolic regulation. oup.com Furthermore, the conversion of sulfated steroids like pregnenolone (B344588) sulfate and DHEA sulfate to testosterone has been demonstrated in tissue homogenates, highlighting the capacity of peripheral tissues to contribute to their own androgen supply. plos.org This local production of androgens from circulating sulfated precursors is a fundamental aspect of steroid hormone action and regulation.
Interactions with Intracellular Signaling Pathways in Cellular Models
While testosterone classically signals through the nuclear androgen receptor (AR) to regulate gene expression, emerging evidence from cellular models suggests that testosterone and its metabolites can also initiate rapid, non-genomic signaling events at the plasma membrane. wikipedia.orgnih.gov These actions are often independent of the classical AR and can influence various intracellular signaling cascades.
Studies in skeletal muscle cells have shown that testosterone can induce a rapid increase in intracellular calcium concentration ([Ca2+]). oup.comresearchgate.net This effect is mediated by a G protein-coupled receptor at the plasma membrane and involves the production of inositol (B14025) 1,4,5-trisphosphate (IP3), leading to calcium release from intracellular stores. oup.comresearchgate.net This testosterone-induced calcium signal can be mimicked by a membrane-impermeable form of testosterone (testosterone-BSA), further supporting a membrane-initiated mechanism. nih.govresearchgate.net
Furthermore, testosterone has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, in a rapid, non-genomic manner in myotubes. oup.comresearchgate.net This activation is dependent on the initial calcium signal and the Ras/MEK/ERK pathway. researchgate.net Importantly, these rapid effects are not blocked by classical androgen receptor antagonists like cyproterone, indicating a distinct signaling mechanism. oup.comresearchgate.net
In androgen receptor-free macrophage cell lines, testosterone also triggers a rapid increase in intracellular free calcium, which is dependent on phospholipase C and G-proteins. nih.gov These findings provide strong evidence for the existence of membrane-associated testosterone receptors that can initiate transcription-independent signaling. nih.gov
In the context of glucose metabolism, testosterone and DHEA have been shown to activate the glucose metabolism-related signaling pathway in skeletal muscle cells. physiology.org This includes increased expression and translocation of the glucose transporter GLUT-4, as well as the phosphorylation of Akt and PKC-ζ/λ. physiology.org These effects appear to be mediated by the local conversion of testosterone to dihydrotestosterone (B1667394) (DHT). physiology.org
Presence and Dynamics of Testosterone Sulfate in Biological Fluids and Tissues (Non-Clinical)
Profiling in Animal Models (e.g., Equine, Rodent)
The presence and dynamics of testosterone sulfate have been investigated in various animal models, with equine and rodent studies providing significant insights. In horses, sulfation is a predominant pathway for steroid metabolism, making the analysis of sulfated steroids particularly important. frontiersin.orgresearchgate.net
Equine Models:
In stallions, testosterone and its metabolites, including testosterone sulfate, are routinely measured to assess testicular function and in anti-doping programs. cabidigitallibrary.orgnih.govwur.nl Studies have characterized the concentrations of testosterone and estrone (B1671321) sulfate in response to stimuli like human chorionic gonadotropin (hCG) and following castration. cabidigitallibrary.orgnih.gov For instance, after castration, both testosterone and estrone sulfate levels decrease, reaching castrate levels within 24 hours, with reported half-lives of approximately 1.1 and 0.7 hours, respectively. cabidigitallibrary.org
Untargeted metabolomics workflows have been developed to profile the urinary sulfate metabolome in horses. frontiersin.org One study identified a significant change in the sulfate urinary metabolome after the administration of testosterone propionate (B1217596) to a thoroughbred gelding, with ten upregulated features predicted to be steroid sulfate metabolites. frontiersin.org This highlights the utility of such profiling techniques in detecting the administration of anabolic androgenic steroids. frontiersin.org Hair analysis in feral horses has also been used to measure long-term concentrations of testosterone, providing insights into the relationship between hormone levels, maturity, and social status. mdpi.com
Rodent Models:
In rodent models, testosterone sulfate is recognized as part of the broader steroid profile that influences various physiological processes. nih.govnih.gov Studies on polycystic ovarian syndrome (PCOS) in rats have shown alterations in the plasma profiles of steroid hormones, including testosterone and its precursors. elmerpub.com For example, dihydrotestosterone treatment in a rat model of PCOS resulted in increased dehydroepiandrosterone-sulphate levels but a reduction in testosterone. elmerpub.com
Research on steroidogenesis in rat salivary glands has suggested that these glands can synthesize testosterone, potentially utilizing circulating sulfated precursors like pregnenolone sulfate. frontiersin.org In a rat model of varicocele, combination therapy with testosterone and a hydrogen sulfide (B99878) donor was shown to increase serum testosterone levels and improve testicular function. nih.gov These studies in rodent models help to elucidate the complex interplay of steroid hormones and their sulfated forms in both normal physiology and pathological conditions. fda.govnih.gov
The following table summarizes findings from studies profiling testosterone and related sulfates in animal models:
| Animal Model | Biological Fluid/Tissue | Key Findings |
| Equine (Stallion) | Plasma | Following castration, testosterone and estrone sulfate reached castrate levels by 24 hours. The half-lives were approximately 1.1 hours for testosterone and 0.7 hours for estrone sulfate. cabidigitallibrary.org |
| Equine (Gelding) | Urine | Untargeted profiling after testosterone propionate administration revealed significant changes in the sulfate metabolome, with 10 upregulated features predicted to be steroid sulfates. frontiersin.org |
| Equine (Feral Horse) | Hair | Hair testosterone concentrations were significantly higher in dominant breeding stallions compared to other male social classes. mdpi.com |
| Rat (PCOS Model) | Plasma | Dihydrotestosterone treatment led to increased dehydroepiandrosterone-sulphate and reduced testosterone levels. elmerpub.com |
| Rat (Varicocele Model) | Serum, Testicular Tissue | Combined administration of testosterone and a hydrogen sulfide donor significantly increased serum testosterone levels and testicular hydrogen sulfide levels. nih.gov |
Studies in Cellular and Tissue Culture Systems
In vitro studies using cellular and tissue culture systems have been instrumental in elucidating the metabolic pathways and cellular mechanisms involving testosterone sulfate. These systems allow for controlled experiments to investigate the conversion of testosterone sulfate to active androgens and its subsequent effects.
Research using Caco-2 cells, a human colon adenocarcinoma cell line often used as a model for the intestinal barrier, has examined the metabolism of testosterone. researchgate.net These cells are known to express enzymes capable of biotransforming testosterone into its metabolites, providing a model to study intestinal steroid metabolism. researchgate.net
The concept of a "sulfatase pathway," where circulating sulfated steroids are taken up by cells and hydrolyzed by steroid sulfatase (STS) to generate active hormones, is well-supported by studies in various cell and tissue culture models. plos.org For example, the conversion of dehydroepiandrosterone (B1670201) sulfate (DHEAS) and androstenediol-3-sulfate to testosterone has been demonstrated in human testis tissue homogenates. plos.org This local synthesis of testosterone from sulfated precursors highlights the importance of the sulfatase pathway in supplying androgens to specific tissues.
Furthermore, studies in mouse clonal myoblastic C2C12 cells have suggested that pregnenolone sulfate is a primary substrate for steroidogenesis in these cells. frontiersin.org This indicates that muscle cells have the capacity to synthesize steroids locally from circulating sulfated precursors.
The regulation of androgen synthesis and action has also been explored in various cancer cell lines. For instance, in prostate cancer cells, the conversion of adrenal androgens like DHEA sulfate to potent androgens such as dihydrotestosterone (DHT) is a critical process for cell growth. aacrjournals.org
While direct studies focusing exclusively on testosterone sulfate in many of these systems are part of a broader investigation into steroid metabolism, the collective evidence underscores the ability of various cell and tissue types to utilize sulfated steroids, including by inference testosterone sulfate, as precursors for the local synthesis of bioactive androgens. This intracrine production of hormones is a key mechanism for regulating androgen-dependent processes at the cellular level.
Future Directions and Emerging Research Avenues for Testosterone Sulfate
Development of Novel Analytical Platforms for Comprehensive Steroid Sulfatome Profiling
A significant barrier to understanding the role of testosterone (B1683101) sulfate (B86663) and other sulfated steroids has been the analytical challenge of accurately profiling these compounds in complex biological matrices. Future research is heavily focused on developing more sophisticated and comprehensive analytical platforms.
The limitations of traditional immunoassays, which can suffer from cross-reactivity and an inability to distinguish between different steroid conjugates, have spurred the adoption of mass spectrometry-based methods. myadlm.org Modern approaches utilize ultra-high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). nih.govresearchgate.net These techniques allow for the simultaneous analysis of both free and conjugated steroids, providing a more complete picture of the steroidome. researchgate.net
Emerging workflows incorporate untargeted metabolic profiling, which aims to detect and identify all measurable analytes in a sample, rather than just a predefined list. nih.gov Key innovations in this area include:
Data-Dependent Acquisition (DDA): This mass spectrometry technique allows for the automated selection of precursor ions for fragmentation, generating detailed structural information for both known and unknown compounds. nih.gov
Automated Data Processing: To handle the vast amounts of data generated by untargeted analyses, researchers are developing script-based data processing pipelines. These pipelines can automate tasks like peak detection, alignment, and statistical analysis. nih.gov
K-means Clustering Analysis: This is a powerful bioinformatic tool used to identify putative sulfated metabolites from complex datasets based on characteristic MS/MS fragmentation patterns. nih.govanu.edu.au This approach has successfully identified previously unreported equine metabolites of testosterone, such as 5α-androstane-3β,17α-diol 3-sulfate. nih.govnih.gov
These advanced platforms are crucial for creating a comprehensive profile of the steroid sulfatome, identifying new biomarkers, and elucidating the metabolic pathways of testosterone sulfate. nih.govanu.edu.au
| Analytical Platform/Technique | Principle | Advantage for Sulfatome Profiling |
| UHPLC-HRMS/MS | Separates compounds by liquid chromatography and identifies them based on precise mass-to-charge ratio and fragmentation patterns. | High specificity and sensitivity; enables simultaneous measurement of multiple free and conjugated steroids. researchgate.netcambridge.org |
| Untargeted Metabolomics | Aims to capture and quantify all detectable small molecules in a biological sample to get a global metabolic snapshot. | Allows for the discovery of novel or unexpected metabolites and biomarkers without pre-existing knowledge. nih.govanu.edu.au |
| K-means Clustering | An algorithm that groups similar data points together. In this context, it identifies compounds with shared fragmentation patterns characteristic of sulfates. | Automates the identification of potential sulfated metabolites from large, complex datasets generated by HRMS. nih.govanu.edu.au |
| Stable Isotope Labeling | Involves synthesizing steroid sulfates with stable isotopes (e.g., on the sulfate group itself) to use as internal standards or probes. | Facilitates elucidation of complex fragmentation pathways and improves quantitative accuracy. anu.edu.au |
Advanced Enzymatic Engineering for Improved Sulfatase/Sulfotransferase Activity
The balance between steroid sulfation and desulfation is tightly controlled by two key enzyme families: sulfotransferases (SULTs), which add a sulfo group, and sulfatases (STS), which remove it. bioscientifica.comresearchgate.net These enzymes are central to regulating the bioavailability of active steroids. Future research is exploring the potential of protein engineering to create novel enzymes with enhanced or modified activities for both synthetic and analytical applications.
Sulfotransferases catalyze the transfer of a sulfo group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor steroid. bioscientifica.comwikipedia.org Conversely, steroid sulfatase (STS) hydrolyzes steroid sulfates to regenerate the biologically active steroid. bioscientifica.com
Advanced enzymatic engineering aims to:
Enhance Catalytic Efficiency: By modifying the amino acid sequence of these enzymes, researchers can increase their speed and efficiency. For example, engineering of the sulfotransferase CHST15 resulted in a mutant with a 3.5-fold increase in catalytic efficiency for producing chondroitin (B13769445) sulfate E. asm.org Similar principles could be applied to SULTs involved in testosterone sulfation.
Alter Substrate Specificity: Engineering can be used to create enzymes that act on a broader or narrower range of substrates. This could be valuable for selectively hydrolyzing specific steroid sulfates in a complex mixture, aiding in analytical profiling. nih.gov For instance, research has shown that Pseudomonas aeruginosa arylsulfatases (PaS) have higher selectivity for certain sulfated metabolites compared to the commonly used Helix pomatia arylsulfatase (HpS). nih.govnih.gov
These engineered enzymes could be used to create whole-cell biocatalysts for the green and efficient synthesis of specific steroid sulfates or to develop more selective hydrolysis methods for sample preparation in anti-doping and clinical laboratories. nih.govasm.org
| Enzyme Family | Biological Function | Goal of Engineering | Potential Application |
| Sulfotransferases (SULTs) | Catalyze the addition of a sulfo group to a steroid, generally leading to inactivation. wikipedia.orgoup.com | Increase catalytic efficiency, improve stability, modify substrate specificity. asm.org | Biocatalysis for efficient synthesis of reference standards; creating specific sulfated pro-drugs. |
| Sulfatases (e.g., STS) | Catalyze the removal of a sulfo group, reactivating the steroid. bioscientifica.comnih.gov | Enhance activity, improve selectivity for specific steroid sulfates. nih.govresearchgate.net | More selective sample preparation for analytical testing; potential therapeutic applications. |
Mechanistic Investigations of Testosterone Sulfate Biotransformation Pathways
While it is known that testosterone can be sulfated, the complete biotransformation pathways of testosterone sulfate itself are not fully elucidated. nih.gov It is increasingly recognized that sulfation is not merely a terminal inactivation step but can lead to alternative metabolic fates. bioscientifica.com Future research will focus on detailed mechanistic investigations to map these pathways and understand their biological significance.
Studies in rats have shown that injected testosterone sulfate is extensively metabolized and excreted predominantly in the bile. nih.gov The resulting metabolites are distinct from those produced from unconjugated testosterone. For example, after administration of testosterone sulfate, the major biliary metabolites are found in a disulfate fraction, with the primary aglycones being 5α-Androstane-3β,17β-diol in males and 5α-androstane-3α,17β-diol in females. nih.gov This contrasts with the metabolism of free testosterone, which results in a different distribution of monoglucuronide, monosulfate, and diconjugate fractions. nih.gov
The concept of a "sulfated steroid pathway" proposes that sulfation does not prevent downstream conversion but rather modulates it. bioscientifica.com Steroidogenic enzymes like CYP17A1 can bind and metabolize sulfated precursors such as pregnenolone (B344588) sulfate, suggesting that testosterone sulfate could potentially serve as a substrate for further enzymatic modification before or after hydrolysis. bioscientifica.com
Future investigations will likely employ:
Advanced Mass Spectrometry: To identify and structurally characterize novel downstream metabolites of testosterone sulfate in various tissues and biofluids.
In Vitro Enzyme Assays: Using purified enzymes (e.g., CYPs, reductases) to determine if testosterone sulfate can act as a direct substrate for further biotransformation.
Cell-Based Models: To study the uptake, metabolism, and excretion of testosterone sulfate in specific cell types (e.g., liver, prostate cells) to understand tissue-specific pathways.
A deeper understanding of these biotransformation pathways is critical for interpreting steroid profiles in health and disease and for understanding the complete lifecycle of androgens in the body.
Q & A
Q. What are the validated spectroscopic methods for characterizing Sodium Testosterone Sulfate’s molecular structure?
Researchers should employ X-ray diffraction (XRD) to determine crystallinity and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfate and steroid moieties) . For instance, FTIR can confirm sulfation by detecting S-O stretching vibrations (~1,050 cm⁻¹) and hydroxyl groups from testosterone. XRD patterns should be compared to reference databases to verify purity and phase stability.
Q. Which analytical techniques are optimal for quantifying this compound in biological fluids?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Solid-phase extraction (SPE) to isolate the compound from urine or plasma.
- Derivatization (if needed) to enhance ionization efficiency.
- Use of deuterated internal standards (e.g., testosterone-d3 sulfate) to minimize matrix effects . Method validation should follow FDA guidelines, assessing linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%).
Q. How can researchers ensure reproducibility in synthesizing this compound?
Standardize sulfation reactions using testosterone and sulfur trioxide-pyridine complex in anhydrous conditions. Purify via ion-exchange chromatography to separate sodium salts, and confirm stoichiometry using elemental analysis (e.g., sulfur content ~10.13% by mass) .
Advanced Research Questions
Q. How can longitudinal pharmacokinetic studies optimize detection windows for this compound metabolites?
Design studies with individual threshold monitoring to account for inter-subject variability. For example:
- Collect urine samples at 24-hour intervals post-administration.
- Use principal component analysis (PCA) to identify metabolite ratios (e.g., epiandrosterone sulfate/dehydroepiandrosterone sulfate) that extend detection to 144 hours .
- Validate findings against population-based reference limits to avoid false positives.
Q. What computational approaches resolve contradictions in this compound’s stability under physiological pH?
Apply molecular dynamics simulations using force fields (e.g., CHARMM) to model sulfate group interactions with water and ions. Key parameters:
Q. How can researchers address discrepancies in this compound’s bioavailability across in vitro and in vivo models?
Use parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion. Compare with in vivo microdialysis in rodent plasma. Adjust for protein binding (e.g., albumin) using equilibrium dialysis. If bioavailability is lower in vivo, consider nanoparticle encapsulation (e.g., via SAS precipitation) to enhance solubility .
Methodological Notes
-
Contradiction Analysis : When conflicting data arise (e.g., thermochemical stability), cross-reference NIST thermochemical tables (ΔfH°gas = -1033.62 kJ/mol) with experimental DSC profiles to identify anomalies .
-
Data Tables :
Property Method Reference Value Sulfur Content Elemental Analysis 10.13% Detection Window (Urine) LC-MS/MS Up to 144 hours Thermal Stability (TGA) DSC Decomposition at 220°C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
